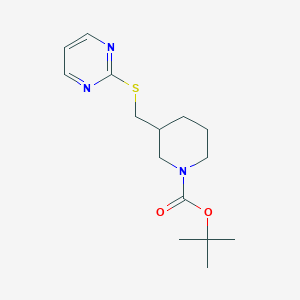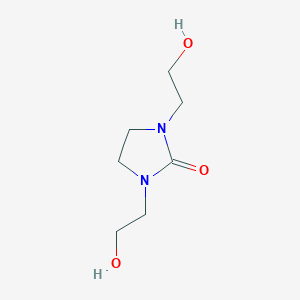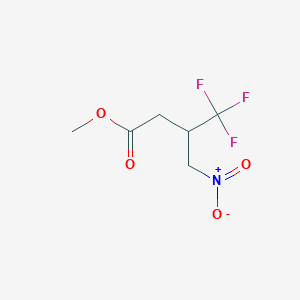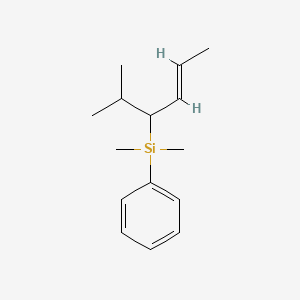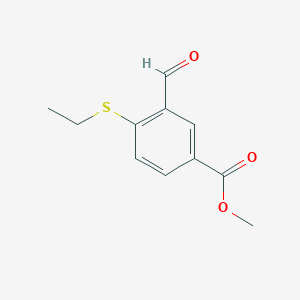
Methyl 4-(ethylthio)-3-formylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(ethylthio)-3-formylbenzoate is an organic compound with the molecular formula C11H12O3S It is a derivative of benzoic acid, featuring an ethylthio group and a formyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(ethylthio)-3-formylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-(ethylthio)benzoic acid.
Formylation: The formylation of 4-(ethylthio)benzoic acid can be achieved using Vilsmeier-Haack reaction, where the acid reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the meta position.
Esterification: The resulting 4-(ethylthio)-3-formylbenzoic acid is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions: Methyl 4-(ethylthio)-3-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaH in dimethylformamide (DMF) with an alkyl halide.
Major Products:
Oxidation: 4-(ethylthio)-3-carboxybenzoic acid.
Reduction: Methyl 4-(ethylthio)-3-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 4-(ethylthio)-3-formylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory and antimicrobial properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic applications.
作用機序
The mechanism of action of Methyl 4-(ethylthio)-3-formylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethylthio group may also interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Methyl 4-(methylthio)-3-formylbenzoate: Similar structure but with a methylthio group instead of an ethylthio group.
Methyl 4-(ethylthio)-3-carboxybenzoate: Similar structure but with a carboxyl group instead of a formyl group.
Methyl 4-(ethylthio)-3-hydroxymethylbenzoate: Similar structure but with a hydroxymethyl group instead of a formyl group.
Uniqueness: Methyl 4-(ethylthio)-3-formylbenzoate is unique due to the presence of both the ethylthio and formyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C11H12O3S |
|---|---|
分子量 |
224.28 g/mol |
IUPAC名 |
methyl 4-ethylsulfanyl-3-formylbenzoate |
InChI |
InChI=1S/C11H12O3S/c1-3-15-10-5-4-8(11(13)14-2)6-9(10)7-12/h4-7H,3H2,1-2H3 |
InChIキー |
YPXYQYZCKFBULE-UHFFFAOYSA-N |
正規SMILES |
CCSC1=C(C=C(C=C1)C(=O)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



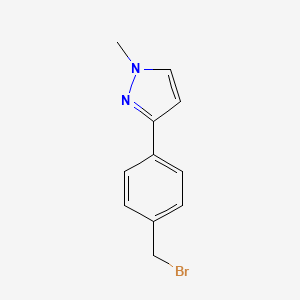
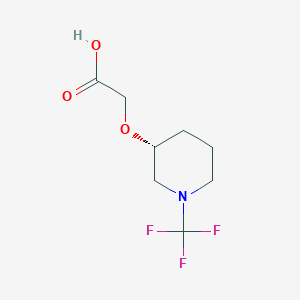
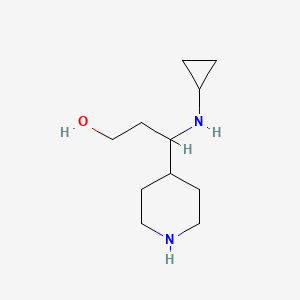
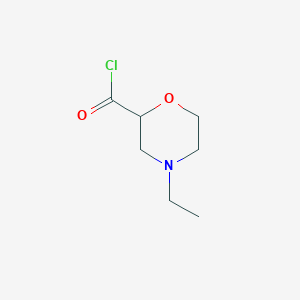
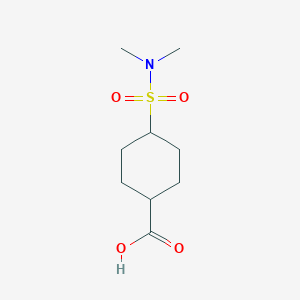
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride](/img/structure/B13970541.png)
